Fmoc-D-Har(Et)2-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Har(Et)2-OH, also known as fluorenylmethyloxycarbonyl-D-homoarginine diethyl ester, is a derivative of the amino acid homoarginine. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal. This compound is particularly useful in solid-phase peptide synthesis (SPPS) for the temporary protection of the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Har(Et)2-OH typically involves the protection of the amino group of D-homoarginine with the Fmoc group. This can be achieved by reacting D-homoarginine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The diethyl esterification of the carboxyl group is then carried out using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Har(Et)2-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine in N,N-dimethylformamide (DMF).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
Fmoc-D-Har(Et)2-OH is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for the amino group in SPPS .
Biology
In biological research, this compound is used to synthesize peptides that can be used as enzyme inhibitors, receptor ligands, and substrates for studying enzyme kinetics .
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as antimicrobial agents and cancer therapeutics .
Industry
In the industrial sector, this compound is used in the large-scale synthesis of peptides for pharmaceutical and biotechnological applications .
Mechanism of Action
The mechanism of action of Fmoc-D-Har(Et)2-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Et)2-OH: Similar to Fmoc-D-Har(Et)2-OH but derived from lysine.
Fmoc-Arg(Et)2-OH: Derived from arginine and used in similar applications.
Uniqueness
This compound is unique due to the presence of the homoarginine residue, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides that require the properties of homoarginine .
Properties
IUPAC Name |
6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZMFWCVWKLHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.